3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Overview
Description
3-(4-oxocinnolin-1(4H)-yl)propanoic acid: is an organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a propanoic acid group attached to the cinnoline ring system, which includes a ketone functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid typically involves the following steps:
Formation of the Cinnoline Ring: The initial step involves the formation of the cinnoline ring system. This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Ketone Group: The ketone group at the 4-position can be introduced via oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group. This can be achieved through a Friedel-Crafts acylation reaction using propanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the cinnoline ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation, palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated or arylated cinnolines.
Scientific Research Applications
3-(4-oxocinnolin-1(4H)-yl)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and propanoic acid groups allows for interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound of the cinnoline family, lacking the ketone and propanoic acid groups.
4-oxocinnoline: Similar structure but without the propanoic acid group.
3-(4-hydroxycinnolin-1(4H)-yl)propanoic acid: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness
3-(4-oxocinnolin-1(4H)-yl)propanoic acid is unique due to the combination of the cinnoline ring system with a ketone and propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-oxocinnolin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-7-12-13(6-5-11(15)16)9-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSHZNLCUKGOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427932 | |
Record name | 3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-73-4 | |
Record name | 3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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